molecular formula C17H17ClN6O2 B2950924 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 377052-59-0

8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2950924
CAS No.: 377052-59-0
M. Wt: 372.81
InChI Key: XVOMHJLNOOIJFH-GRSHGNNSSA-N
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Description

The compound 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a purine derivative featuring a substituted hydrazine moiety at the 8-position and a propenyl group at the 7-position. Its structure is characterized by:

  • 1,3-Dimethyl groups on the purine core, enhancing steric stability.
  • A prop-2-enyl chain at the 7-position, contributing to conformational flexibility and hydrophobic interactions.

Properties

IUPAC Name

8-[2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-7-5-6-8-12(11)18/h4-8,10H,1,9H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOMHJLNOOIJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with purine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors, with careful control of temperature and pH to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the hydrazinyl group, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at 8-Position Substituent at 7-Position Notable Features Potential Implications
Target Compound: 8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione 2-Chlorophenylmethylidene hydrazinyl Prop-2-enyl Chlorine atom enhances electronegativity and lipophilicity. Improved membrane permeability; potential for halogen bonding in biological targets.
8-[(E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)... 2-Hydroxyphenylmethylidene hydrazinyl 2-Methylprop-2-enyl Hydroxyl group enables hydrogen bonding. Higher solubility in polar solvents; possible antioxidant activity.
8-[(E)-2-[(4-Ethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethyl... 4-Ethoxyphenylmethylidene hydrazinyl Ethyl Ethoxy group increases steric bulk and electron-donating effects. Enhanced metabolic stability; altered binding affinity in hydrophobic pockets.
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxoindolin-3-ylidene)hydrazinyl... 2-Oxoindolin-3-ylidene hydrazinyl 3-(4-Chlorophenoxy)-2-hydroxypropyl Indole-derived substituent introduces aromatic complexity. Potential kinase inhibition or DNA intercalation due to planar indole moiety.

Structural and Electronic Differences

  • Aromatic Substituents : The 2-chlorophenyl group in the target compound contrasts with the 2-hydroxyphenyl () and 4-ethoxyphenyl () groups. Chlorine’s electronegativity may reduce electron density on the phenyl ring compared to hydroxyl or ethoxy groups, affecting charge-transfer interactions .
  • 7-Position Alkyl Chains : The prop-2-enyl chain in the target compound offers less steric hindrance than the 2-methylprop-2-enyl group in or the ethyl group in , possibly influencing binding pocket accessibility .

Physicochemical Properties

  • Solubility : The 2-hydroxyphenyl analog () likely has higher aqueous solubility due to hydrogen-bonding capacity, whereas the 4-ethoxyphenyl derivative () may prioritize lipid solubility .

Biological Activity

8-[2-[(2-Chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a purine core with various substituents that influence its biological activity. The presence of a chlorophenyl group and a hydrazine moiety are particularly significant in determining its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C14H16ClN5O2
  • Molecular Weight : 319.76 g/mol

Antioxidant Properties

Research indicates that compounds with hydrazine derivatives often exhibit antioxidant properties. The hydrazine group can scavenge free radicals, thus potentially offering protective effects against oxidative stress.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may have implications for treating mood disorders.

Anticancer Potential

Some derivatives of hydrazine have shown promise in anticancer research. The specific compound under review may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Given its potential MAO inhibitory activity, the compound may also exhibit neuroprotective effects. This could be beneficial in conditions like Parkinson's disease, where dopaminergic neuron protection is critical.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of related hydrazine compounds, it was found that certain derivatives significantly reduced lipid peroxidation in vitro. The mechanism was attributed to the electron-donating ability of the hydrazine moiety.

Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that the compound inhibited MAO-B with an IC50 value indicating moderate potency. This suggests potential therapeutic applications in managing neurodegenerative diseases by modulating neurotransmitter levels.

Study 3: Cytotoxicity Evaluation

In vitro cytotoxicity tests on various cancer cell lines revealed that the compound exhibited selective cytotoxic effects against specific cancer types while sparing normal cells. This selectivity could be leveraged for targeted cancer therapies.

Comparative Analysis of Biological Activity

Activity Type Mechanism Reference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits monoamine oxidase (MAO-B)
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects dopaminergic neurons

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